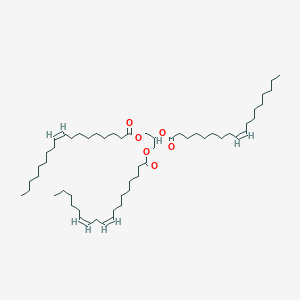

1,2-Dioleoyl-3-linolein

Description

Contextualizing 1,2-Dioleoyl-3-linoleoyl-rac-glycerol as a Triacylglycerol Species

Triacylglycerols are the primary components of fats and oils and serve as the main form of energy storage in many organisms. creative-proteomics.com They consist of a glycerol (B35011) molecule esterified with three fatty acids. The specific identity and position of these fatty acids on the glycerol backbone give rise to a vast diversity of TAG species, each with unique physical and biological properties.

1,2-Dioleoyl-3-linoleoyl-rac-glycerol is distinguished by the presence of oleic acid, a monounsaturated omega-9 fatty acid, at the sn-1 and sn-2 positions, and linoleic acid, a polyunsaturated omega-6 fatty acid, at the sn-3 position of the glycerol backbone. glpbio.com The term "rac" (from racemic mixture) indicates that the linoleoyl group is a mixture of its two stereoisomers. ontosight.ai This specific arrangement of fatty acids influences its chemical and physical characteristics, such as its melting point and susceptibility to oxidation. OOL is naturally found in a variety of vegetable oils, including olive oil, pumpkin seed oil, and sesame oil. glpbio.com

Below is a table detailing the physicochemical properties of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol.

| Property | Value |

| Synonym | 1,2-Di(cis-9-octadecenoyl)-3-(cis-9,12-octadecadienoyl)-rac-glycerol |

| Molecular Formula | C₅₇H₁₀₂O₆ |

| Molecular Weight | 883.42 g/mol |

| Physical Form | Viscous liquid at room temperature |

| Assay | 97% (TLC) |

| Storage Temperature | -20°C |

| Melting Point | -2.5 to -2 °C |

| Boiling Point | 818.0±65.0 °C (Predicted) |

| Density | 0.9200 g/cm³ |

| Refractive Index | 1.48 |

This data is compiled from multiple sources. nacchemical.comsigmaaldrich.comchemicalbook.com

Academic Significance of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in Lipid Research

The academic significance of OOL stems from its role as a representative and well-defined triacylglycerol, which allows researchers to investigate fundamental aspects of lipid science. Its defined structure makes it a useful standard in analytical techniques for the quantification of TAGs in various oils and fats. nih.govnih.gov

In the field of nutritional science, the specific positioning of fatty acids on the glycerol backbone, as seen in OOL, is of great interest. The stereospecificity of triacylglycerols influences their digestion, absorption, and metabolic fate. nih.govnih.gov Studies on specific TAG isomers like OOL contribute to a deeper understanding of how dietary fats impact human health.

Furthermore, synthetic triglycerides such as 1,2-Dioleoyl-3-rac-linoleoyl glycerol are utilized in biochemical and pharmacological research. ontosight.ai Its similarity to natural lipids makes it a suitable model for studying lipid metabolism and the structure of cell membranes. ontosight.ai A significant area of its application is in the formulation of liposomes, which are microscopic vesicles used for targeted drug delivery. ontosight.airesearchgate.net The lipid composition of these delivery systems is crucial for their stability and efficacy.

Overview of Research Trajectories for Complex Glycerolipids

The study of complex glycerolipids, including triacylglycerols like OOL, is a dynamic and evolving field. Research trajectories in this area are multifaceted and encompass several key themes:

Advanced Analytical Techniques: A major focus is the development of sophisticated analytical methods for the detailed characterization of the vast array of glycerolipid species in biological samples. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are continuously being refined to improve the separation and identification of individual TAG isomers. nih.govmdpi.com

Enzymatic Synthesis and Structuring: There is growing interest in the enzymatic synthesis of "structured lipids," which are triacylglycerols with a specific, desired arrangement of fatty acids. mdpi.comnih.gov This technology allows for the creation of novel fats with tailored nutritional or physical properties. Lipases are widely used as biocatalysts in these processes due to their specificity and mild reaction conditions. nih.gov

Metabolism and Signaling: Research continues to unravel the complex pathways of glycerolipid metabolism and the signaling roles of these molecules. oup.comnih.gov Glycerolipids are not only important for energy storage and membrane structure but also act as precursors for signaling molecules that regulate a wide range of cellular processes. researchgate.netnih.gov

Role in Health and Disease: A significant portion of glycerolipid research is dedicated to understanding their role in health and disease. Imbalances in glycerolipid metabolism are linked to various conditions, including obesity, type 2 diabetes, and cardiovascular disease. nih.govcreative-proteomics.com

Drug Delivery Systems: The application of glycerolipids in the development of drug delivery systems is a promising area of research. mdpi.comnih.govnih.gov Their biocompatibility and ability to form various structures like liposomes and nanoemulsions make them ideal for encapsulating and delivering therapeutic agents. mdpi.com

Propriétés

IUPAC Name |

[3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25-30,54H,4-15,17-18,20-24,31-53H2,1-3H3/b19-16-,28-25-,29-26-,30-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMWOTXEVWLTTO-KTKRTRQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H102O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

883.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2190-20-7 | |

| Record name | 1,2-Dioleoyl-3-linolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIOLEOYL-3-LINOLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9790LE118Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Natural Distribution of 1,2 Dioleoyl 3 Linoleoyl Rac Glycerol Ool

Presence in Natural Lipid Matrices

1,2-Dioleoyl-3-linoleoyl-rac-glycerol is a common constituent of many naturally occurring fats and oils, contributing to their physical and nutritional properties. glpbio.comcaymanchem.com

Vegetable Oils (e.g., Pumpkin Seed, Olive, Sesame Oils)

This triacylglycerol is found in a variety of vegetable oils. glpbio.comcaymanchem.com

Olive Oil: Research has quantified the presence of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in olive oil. One study on Egyptian olive oil cultivars reported its concentration to be in the range of 12.00% to 13.91%. Another study focusing on the Chemlali cultivar of virgin olive oil found that under certain growing conditions, the concentration of OOL could be as high as 17.50%.

Sesame Oil: According to the United States Pharmacopeia and the National Formulary (USP-NF), sesame oil contains 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in a specified range of 14.0% to 25.0%.

Specific Seed Oils

In addition to the commonly cited examples, 1,2-Dioleoyl-3-linoleoyl-rac-glycerol is also found in various other specific seed oils, contributing to their unique lipid profiles. glpbio.comcaymanchem.com

Quantitative and Qualitative Distribution Across Biological Sources

The distribution of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol is not uniform across different biological sources. The tables below summarize the available quantitative data for its presence in the discussed vegetable oils.

| Vegetable Oil | Reported Percentage Range (%) | Reference |

|---|---|---|

| Olive Oil | 12.00 - 17.50 | [Egyptian cultivars], [Chemlali cultivar] |

| Sesame Oil | 14.0 - 25.0 | [USP-NF] |

| Pumpkin Seed Oil | Data not available | - |

Stereospecific Considerations in Natural Occurrence

The term "rac-glycerol" in 1,2-Dioleoyl-3-linoleoyl-rac-glycerol indicates a racemic mixture, meaning it contains both possible stereoisomers. In nature, the distribution of fatty acids on the glycerol (B35011) backbone of triacylglycerols is not random and is determined by the stereospecificity of the enzymes involved in their biosynthesis. The positions on the glycerol molecule are designated as sn-1, sn-2, and sn-3.

In the case of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol, the oleic acid moieties are at the sn-1 and sn-2 positions, and the linoleic acid is at the sn-3 position. However, its stereoisomer, 1,3-Dioleoyl-2-linoleoyl-glycerol (sn-OLO), could also exist.

General principles of fatty acid distribution in vegetable oils suggest that unsaturated fatty acids, such as oleic and linoleic acid, are preferentially esterified at the sn-2 position. Saturated fatty acids are more commonly found at the sn-1 and sn-3 positions. This non-random distribution is a key characteristic of natural fats and oils.

For bovine milk fat, the stereospecific distribution is also non-random. Short-chain fatty acids are predominantly found at the sn-3 position, while medium- and long-chain saturated and unsaturated fatty acids are primarily located at the sn-1 and sn-2 positions. nih.gov

While these general principles are well-established, specific quantitative data on the natural abundance of the distinct stereoisomers of OOL (e.g., sn-1,2-Dioleoyl-3-linoleoyl-glycerol versus sn-2,3-Dioleoyl-1-linoleoyl-glycerol) in pumpkin seed oil, olive oil, sesame oil, and bovine milk fat are not extensively detailed in the current scientific literature. The determination of the exact stereospecific composition of individual triacylglycerols in natural mixtures remains a complex analytical challenge.

Biosynthesis and Metabolic Pathways of 1,2 Dioleoyl 3 Linoleoyl Rac Glycerol Ool

De Novo Triacylglycerol Biosynthesis Pathways Involving OOL

The primary route for the synthesis of OOL, like other triacylglycerols, is the de novo pathway, commonly known as the Kennedy pathway. aocs.org This series of enzymatic reactions sequentially esterifies fatty acids to a glycerol-3-phosphate backbone.

The biosynthesis of OOL is deeply integrated within the broader network of glycerolipid metabolism. The precursors for this pathway are derived from both carbohydrate and fatty acid metabolism. Glycerol-3-phosphate is primarily produced from dihydroxyacetone phosphate, an intermediate of glycolysis, through the action of glycerol-3-phosphate dehydrogenase. nih.gov The fatty acyl-CoAs, in this case, oleoyl-CoA and linoleoyl-CoA, are the activated forms of oleic acid and linoleic acid, respectively. The availability and composition of the cellular acyl-CoA pool are critical determinants of the types of TAGs synthesized. nih.gov

The diacylglycerol (DAG) intermediate in the Kennedy pathway, specifically 1,2-dioleoyl-sn-glycerol (B52968) for OOL synthesis, is a key branch point. This DAG can either proceed to the final acylation step to form a TAG or be utilized for the synthesis of phospholipids (B1166683) such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). aocs.org There is also evidence of interplay between the PC and DAG pools, where DAG can be converted to PC and then back to DAG, a process that can modify the fatty acid composition of the DAG pool available for TAG synthesis. frontiersin.orgoup.com This exchange is particularly important for the incorporation of polyunsaturated fatty acids into TAGs. oup.com

The synthesis of OOL necessitates the sequential utilization of specific precursors: one molecule of glycerol-3-phosphate, two molecules of oleoyl-CoA, and one molecule of linoleoyl-CoA. The process begins with the acylation of glycerol-3-phosphate at the sn-1 position, followed by a second acylation at the sn-2 position. For the synthesis of OOL, these first two steps would involve the incorporation of two oleic acid moieties, leading to the formation of 1,2-dioleoyl-phosphatidic acid.

The key precursors and their roles in the Kennedy pathway for OOL synthesis are summarized in the table below.

| Precursor | Role in OOL Biosynthesis |

| Glycerol-3-Phosphate | Provides the three-carbon backbone of the triacylglycerol molecule. |

| Oleoyl-CoA | Serves as the acyl donor for the esterification at the sn-1 and sn-2 positions of the glycerol (B35011) backbone. |

| Linoleoyl-CoA | Acts as the acyl donor for the final esterification at the sn-3 position of the 1,2-dioleoyl-glycerol intermediate. |

| 1,2-Dioleoyl-sn-glycerol | The diacylglycerol intermediate that is the direct acyl acceptor for the final acylation step with linoleoyl-CoA. |

The availability of these precursors, particularly the relative abundance of oleoyl-CoA and linoleoyl-CoA in the cellular acyl-CoA pool, significantly influences the rate and specificity of OOL synthesis.

Enzymatic Mechanisms and Regiospecificity in OOL Formation

The precise assembly of OOL, with its specific arrangement of fatty acids, is governed by the catalytic activities and substrate specificities of several key enzymes.

The sequential acylation of the glycerol backbone is catalyzed by a series of acyltransferases, each with varying degrees of specificity for both the acyl acceptor and the fatty acyl-CoA donor.

Glycerol-3-phosphate acyltransferase (GPAT): This enzyme catalyzes the first committed step in the Kennedy pathway, transferring an acyl group from a fatty acyl-CoA to the sn-1 position of glycerol-3-phosphate. nih.gov There are multiple isoforms of GPAT, with some located in the mitochondria and others in the endoplasmic reticulum. nih.gov The regiospecificity of GPAT is crucial. For OOL synthesis, a GPAT with a preference for oleoyl-CoA would initiate the process, forming 1-oleoyl-lysophosphatidic acid.

1-acylglycerol-3-phosphate acyltransferase (AGPAT) or lysophosphatidic acid acyltransferase (LPAAT): This enzyme catalyzes the acylation of the sn-2 position of lysophosphatidic acid. nih.gov The substrate specificity of AGPAT is critical for the formation of the 1,2-dioleoyl intermediate. An AGPAT isoform that preferentially utilizes oleoyl-CoA as the acyl donor and 1-oleoyl-lysophosphatidic acid as the acyl acceptor is required.

Phosphatidic acid phosphatase (PAP): This enzyme dephosphorylates 1,2-dioleoyl-phosphatidic acid to produce 1,2-dioleoyl-sn-glycerol, the immediate precursor for the final acylation step. nih.gov

Diacylglycerol acyltransferase (DGAT): This is the terminal and committed enzyme in the de novo TAG synthesis pathway, catalyzing the acylation of the free hydroxyl group at the sn-3 position of diacylglycerol. nih.gov There are two main families of DGAT enzymes, DGAT1 and DGAT2, which share no sequence homology. nih.gov The substrate specificity of DGAT is a key determinant of the final fatty acid composition of the TAG. For OOL synthesis, a DGAT isoform that preferentially utilizes linoleoyl-CoA as the acyl donor and 1,2-dioleoyl-sn-glycerol as the acyl acceptor is essential. Studies have shown that DGAT enzymes exhibit preferences for certain fatty acyl-CoAs, and some DGAT2 isoforms have been shown to have a preference for oleoyl-CoA. libretexts.org The specific DGAT isoform responsible for incorporating linoleoyl-CoA onto a dioleoyl-glycerol backbone would be a critical factor in OOL synthesis.

The substrate specificities of the key acyltransferases are summarized below.

| Enzyme | Acyl Acceptor | Preferred Acyl-CoA for OOL Synthesis | Product |

| GPAT | Glycerol-3-Phosphate | Oleoyl-CoA | 1-Oleoyl-lysophosphatidic acid |

| AGPAT/LPAAT | 1-Oleoyl-lysophosphatidic acid | Oleoyl-CoA | 1,2-Dioleoyl-phosphatidic acid |

| DGAT | 1,2-Dioleoyl-sn-glycerol | Linoleoyl-CoA | 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL) |

While lipases are primarily known for their role in the hydrolysis of triacylglycerols, they can also catalyze esterification and transesterification reactions under certain conditions, particularly in environments with low water activity. unlp.edu.ar This has been explored for the synthesis of structured lipids. nih.gov It is conceivable that specific lipases could contribute to the remodeling of existing triacylglycerols to form OOL through transesterification, where a fatty acid at one position is exchanged for another.

Furthermore, phospholipases, particularly phospholipase C (PLC), can generate diacylglycerol from membrane phospholipids. frontiersin.orgunlp.edu.ar This PC-derived DAG can then be utilized by DGAT for TAG synthesis. frontiersin.org This pathway could potentially contribute to the formation of the 1,2-dioleoyl-glycerol precursor if the parent phospholipid contained two oleic acid moieties.

Intracellular Localization of OOL Biosynthetic Processes

The enzymes involved in the de novo synthesis of triacylglycerols, including OOL, are predominantly located in the endoplasmic reticulum (ER). oup.comnih.gov The ER provides the membrane environment necessary for the function of these integral membrane proteins and facilitates the channeling of intermediates through the pathway. libretexts.org

Upon synthesis, triacylglycerols can accumulate between the leaflets of the ER membrane, leading to the formation of nascent lipid droplets. These lipid droplets then bud off from the ER into the cytoplasm, serving as the primary site for intracellular TAG storage. libretexts.org Some of the later enzymes in the TAG synthesis pathway, such as DGAT2, are believed to be located at the interface of the ER and lipid droplets, potentially channeling the newly synthesized TAGs directly into the growing lipid droplet. libretexts.org

The subcellular localization of the key enzymes in OOL biosynthesis is summarized below.

| Enzyme | Subcellular Localization |

| GPAT | Endoplasmic Reticulum, Mitochondria |

| AGPAT/LPAAT | Endoplasmic Reticulum |

| PAP | Endoplasmic Reticulum, Cytosol |

| DGAT | Endoplasmic Reticulum, Lipid Droplets |

OOL as a Mammalian Metabolite

1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL) is a specific triacylglycerol (TAG) molecule composed of a glycerol backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position. glpbio.combroadpharm.com While the general metabolism of triacylglycerols in mammals is well-documented, specific research detailing the precise metabolic fate and distinct physiological roles of OOL as an endogenous mammalian metabolite is limited. However, based on the established principles of lipid metabolism, a comprehensive understanding of its likely involvement in mammalian systems can be inferred.

Triacylglycerols are the primary form of energy storage in mammals and play crucial roles in various physiological processes, including insulation, protection of organs, and as a source of essential fatty acids. nutricaninc.com The specific fatty acid composition of a TAG molecule, such as in OOL, influences its physical properties and can determine its metabolic handling and subsequent biological effects.

The metabolic journey of dietary OOL, consumed as part of various vegetable oils like olive and sesame oil, begins in the gastrointestinal tract. glpbio.com Here, pancreatic lipases hydrolyze the ester bonds of the triacylglycerol. This process releases free fatty acids and monoacylglycerols, which are then absorbed by the enterocytes lining the small intestine. Inside the enterocytes, these components are re-esterified to form new triacylglycerols, which are then packaged into chylomicrons and released into the lymphatic system and subsequently the bloodstream for transport to various tissues.

Endogenously synthesized OOL, or OOL that has been remodeled from other lipids, is transported in the blood within very-low-density lipoproteins (VLDL) secreted by the liver. Upon reaching peripheral tissues such as adipose tissue, muscle, and heart, lipoprotein lipase (B570770) (LPL), an enzyme located on the surface of capillary endothelial cells, hydrolyzes the TAGs within chylomicrons and VLDL. This releases fatty acids and glycerol, which can then be taken up by the surrounding cells.

Once inside the cell, the constituent fatty acids of OOL, oleic acid and linoleic acid, can have several fates:

Energy Production: The fatty acids can be transported into the mitochondria and undergo β-oxidation to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP.

Storage: In adipose tissue, the fatty acids are re-esterified into triacylglycerols and stored as lipid droplets for future energy needs.

Synthesis of Other Lipids: The fatty acids can be incorporated into other lipid molecules, such as phospholipids, which are essential components of cellular membranes, or used in the synthesis of signaling molecules. Linoleic acid, an essential fatty acid, is a precursor for the synthesis of arachidonic acid and subsequent eicosanoids, which are potent signaling molecules.

Table 1: Key Enzymes in Mammalian Triacylglycerol Metabolism

| Enzyme | Location | Function | Relevance to OOL Metabolism |

| Pancreatic Lipase | Small Intestine | Hydrolyzes dietary triacylglycerols | Initiates the digestion of dietary OOL |

| Lipoprotein Lipase (LPL) | Capillary Endothelium | Hydrolyzes triacylglycerols in lipoproteins | Releases fatty acids from OOL in circulation for tissue uptake |

| Adipose Triglyceride Lipase (ATGL) | Adipocytes, other tissues | Initiates the hydrolysis of stored triacylglycerols | Mobilizes fatty acids from stored OOL in adipose tissue |

| Hormone-Sensitive Lipase (HSL) | Adipocytes, other tissues | Hydrolyzes diacylglycerols and other lipids | Continues the breakdown of OOL-derived diacylglycerols |

| Monoglyceride Lipase (MGL) | Adipocytes, other tissues | Hydrolyzes monoacylglycerols | Completes the hydrolysis of OOL-derived monoacylglycerols |

Table 2: Potential Fates of OOL-Derived Fatty Acids in Mammalian Cells

| Fatty Acid | Metabolic Pathway | Cellular Location | Primary Outcome |

| Oleic Acid | β-oxidation | Mitochondria | ATP production |

| Re-esterification | Endoplasmic Reticulum | Storage as triacylglycerol | |

| Phospholipid synthesis | Endoplasmic Reticulum | Membrane formation | |

| Linoleic Acid | β-oxidation | Mitochondria | ATP production |

| Re-esterification | Endoplasmic Reticulum | Storage as triacylglycerol | |

| Phospholipid synthesis | Endoplasmic Reticulum | Membrane formation | |

| Elongation and desaturation | Endoplasmic Reticulum | Synthesis of arachidonic acid and eicosanoids |

It is important to note that while the general pathways described above apply to all triacylglycerols, the specific rates of these processes and the ultimate physiological effects can be influenced by the unique structure of individual TAG species like OOL. Further research is needed to elucidate the specific roles and metabolic intricacies of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in mammalian health and disease.

Enzymatic and Chemical Synthetic Approaches for 1,2 Dioleoyl 3 Linoleoyl Rac Glycerol Ool

Chemoenzymatic Synthesis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Chemoenzymatic synthesis combines the high selectivity of enzymes with the efficiency of chemical reactions to produce complex molecules like OOL. This approach often utilizes lipases for their ability to catalyze esterification and interesterification reactions with high regioselectivity under mild conditions.

Lipase-catalyzed reactions are central to the synthesis of structured TAGs. The primary strategies involve either the direct esterification of a diacylglycerol precursor or the interesterification (acidolysis) of a pre-existing triacylglycerol.

Esterification: A common and direct route to OOL involves the lipase-catalyzed esterification of a 1,2-dioleoyl-rac-glycerol (B53251) (OOG) precursor with linoleic acid (or an activated form like its ethyl or vinyl ester). In this reaction, a lipase (B570770) that is not strictly sn-1,3 specific, or one that can acylate the terminal sn-3 position, is required. The reaction selectively adds the linoleoyl group to the free primary hydroxyl group at the sn-3 position.

Interesterification (Acidolysis): An alternative strategy is the acidolysis of a starting TAG, such as triolein (B1671897) (OOO), with linoleic acid. This reaction typically employs an sn-1,3 specific lipase, such as that from Rhizomucor miehei. The lipase selectively removes the fatty acids from the sn-1 and sn-3 positions of triolein and replaces them with linoleic acid. While this specific reaction would produce L-O-L type TAGs, the principle can be adapted. To produce OOL, one could start with a TAG having a different fatty acid at the sn-3 position that can be selectively replaced by linoleic acid.

A multi-step chemoenzymatic process is often the most effective approach. For instance, a 1,3-diacylglycerol can be synthesized enzymatically, followed by chemical acylation at the sn-2 position. nih.gov This modular strategy allows for precise control over the final structure.

The efficiency of lipase-catalyzed synthesis is highly dependent on various reaction parameters. Optimization of these factors is crucial to maximize the yield and purity of OOL while minimizing side reactions like acyl migration. nih.gov Key parameters include temperature, substrate molar ratio, enzyme load, and reaction time.

| Parameter | Typical Range | Effect on OOL Synthesis |

| Temperature | 40-70°C | Affects reaction rate and enzyme stability. Higher temperatures increase the rate but can lead to enzyme denaturation and increased acyl migration. |

| Substrate Molar Ratio | 1:1 to 1:5 (DAG:Fatty Acid) | A higher molar ratio of the acyl donor (linoleic acid) can drive the reaction towards completion but may increase production costs. |

| Enzyme Load | 5-15% (by weight of substrates) | Higher enzyme concentration increases the reaction rate but also significantly impacts the overall cost of the process. |

| Reaction Time | 4-48 hours | Sufficient time is needed for the reaction to reach equilibrium or completion. Prolonged times can increase the risk of side products. |

| Water Content/Activity | Low / Controlled | A minimal amount of water is necessary for lipase activity, but excess water promotes the reverse reaction (hydrolysis), reducing the final ester yield. |

This table is generated based on typical optimization studies for structured lipid synthesis. nih.govnih.gov

Solvent choice is another critical parameter; reactions can be performed in organic solvents (like hexane) or in a solvent-free system to create a more environmentally friendly process. nih.govresearchgate.net

The success of chemoenzymatic OOL synthesis hinges on the specificity of the lipase used. Lipases are classified based on their selectivity for the position on the glycerol (B35011) backbone. dss.go.th

sn-1,3 Specific Lipases: These enzymes, such as those from Rhizomucor miehei and Thermomyces lanuginosus, exclusively catalyze reactions at the primary sn-1 and sn-3 positions of the glycerol backbone. dss.go.thnih.gov This specificity is invaluable for producing symmetric TAGs (e.g., L-O-L) but requires a multi-step strategy for an asymmetric molecule like OOL (O-O-L). For example, an sn-1,3 specific lipase could be used to produce 1,3-dilinolein, which would then require further modification.

Non-regiospecific Lipases: These enzymes act on all three positions of the glycerol molecule. Candida antarctica lipase B (CALB), often supplied as the immobilized product Novozym 435, is generally considered non-regiospecific, although its specificity can be influenced by reaction conditions. nih.govnih.gov A non-specific lipase could potentially be used in the final step to attach linoleic acid to the sn-3 position of a 1,2-dioleoyl-glycerol precursor. However, careful control is needed to prevent randomization of the acyl groups.

The fatty acid chain length and degree of unsaturation can also influence the reaction rate, though many lipases show broad substrate specificity in this regard. dss.go.th

Chemical Synthesis Methodologies for 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Purely chemical methods offer an alternative to enzymatic synthesis, providing versatility but often requiring more rigorous conditions and the use of protecting groups to achieve the desired regioselectivity.

The chemical synthesis of a specific TAG like OOL requires a stepwise approach to add the correct fatty acid to each position of the glycerol backbone.

Stereoselective Routes: To synthesize a specific enantiomer (e.g., sn-1,2-Dioleoyl-3-linoleoyl-glycerol), the synthesis must begin with a chiral starting material. A common precursor is (R)- or (S)-solketal ((2,2-dimethyl-1,3-dioxolan-4-yl)methanol), which has a protecting group covering the sn-2 and sn-3 hydroxyls. researchgate.net A potential synthetic pathway would be:

Acylation of the free sn-1 hydroxyl of (S)-solketal with oleic acid.

Removal of the isopropylidene protecting group under acidic conditions to expose the sn-2 and sn-3 hydroxyls.

Introduction of a temporary, orthogonal protecting group (e.g., p-methoxybenzyl, PMB) at the sn-3 position. researchgate.net

Acylation of the free sn-2 hydroxyl with a second molecule of oleic acid.

Removal of the sn-3 protecting group (PMB).

Final acylation of the sn-3 position with linoleic acid to yield the target molecule.

Non-Stereoselective Routes: A non-stereoselective synthesis might start from a racemic precursor like 1-O-benzyl-rac-glycerol. Sequential acylation at the free hydroxyl groups, followed by deprotection, would yield the target TAG. However, this approach would produce a racemic mixture of OOL and its enantiomer, 2,3-Dioleoyl-1-linoleoyl-rac-glycerol, which would be difficult to separate.

For metabolic studies and as analytical standards, OOL can be synthesized with isotopic labels. Labeling allows researchers to trace the absorption, distribution, and metabolism of the molecule in vivo. ckisotopes.comnih.gov

There are two primary strategies for introducing an isotopic label:

Labeled Fatty Acids: The most straightforward method is to use a fatty acid labeled with a stable isotope (e.g., deuterium (B1214612) [²H] or carbon-13 [¹³C]) during one of the chemical or enzymatic acylation steps. ckisotopes.comisotope.com For example, using ¹³C-labeled oleic acid ([¹³C₁₈]-oleic acid) in the acylation of the sn-1 and sn-2 positions would produce a readily traceable OOL molecule by mass spectrometry.

Labeled Glycerol Backbone: Alternatively, the glycerol backbone itself can be labeled. This involves starting the chemical synthesis with an isotopically labeled glycerol precursor. This approach is useful for tracking the fate of the entire glycerolipid backbone during metabolic turnover. nih.gov

These labeled compounds are critical tools in lipidomics, enabling detailed studies of lipid pathways and the role of specific TAGs in health and disease. mdpi.com

Comparison of Synthetic Yields and Stereoisomeric Purity for OOL

The production of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL) can be achieved through two primary methodologies: enzymatic synthesis and chemical synthesis. These methods differ fundamentally in their catalytic mechanisms, which in turn significantly influences the yield and stereoisomeric purity of the resulting OOL. While specific comparative studies detailing the synthesis of OOL are not extensively available in publicly accessible research, the principles of these synthetic strategies allow for a qualitative comparison.

Enzymatic Synthesis

Enzymatic synthesis of structured triglycerides like OOL typically employs lipases, which are enzymes that catalyze the hydrolysis and synthesis of esters. A key advantage of enzymatic synthesis is the high degree of regioselectivity exhibited by many lipases, particularly sn-1,3-specific lipases. These enzymes preferentially catalyze reactions at the sn-1 and sn-3 positions of the glycerol backbone.

In the context of OOL synthesis, this regioselectivity can be harnessed to direct the placement of oleic acid and linoleic acid at specific positions on the glycerol molecule. For instance, starting with a glycerol backbone or a suitable precursor, a sn-1,3-specific lipase could be used to esterify oleic acid at the sn-1 and sn-3 positions, followed by the enzymatic or chemical addition of linoleic acid at the sn-2 position, or vice-versa. This controlled approach has the potential to yield a product with high stereoisomeric purity, minimizing the formation of other isomers.

However, the yield of enzymatic reactions can be influenced by several factors, including reaction time, temperature, water activity, and the potential for acyl migration, where fatty acids move between positions on the glycerol backbone. While sn-1,3-specific lipases are employed to minimize reactions at the sn-2 position, some degree of acyl migration can still occur, leading to a mixture of isomers and thus reducing the stereoisomeric purity. The optimization of reaction conditions is therefore crucial to maximize both the yield and the purity of the desired OOL isomer.

Chemical Synthesis

Chemical synthesis of OOL, often achieved through chemical interesterification, provides a more random distribution of fatty acids on the glycerol backbone. This process typically utilizes catalysts such as sodium methoxide (B1231860) and is carried out at higher temperatures compared to enzymatic reactions. The lack of regioselectivity means that the oleic and linoleic acids will be distributed across all three positions of the glycerol molecule in a statistically random manner.

Data Tables

Due to the lack of specific comparative research data for the synthesis of OOL, the following tables are presented as illustrative examples based on the general principles of enzymatic and chemical lipid synthesis. The values are hypothetical and intended to highlight the expected differences between the two methods.

Table 1: Hypothetical Comparison of Synthetic Yields for OOL

| Synthesis Method | Typical Overall Yield (%) | Yield of Specific OOL Isomer (%) |

| Enzymatic Synthesis | 60-80 | 50-70 |

| Chemical Synthesis | 80-95 | 20-30 |

Note: The "Yield of Specific OOL Isomer" in the chemical synthesis is an estimation of the statistical distribution in a random interesterification process and would be highly dependent on the initial molar ratio of fatty acids.

Table 2: Hypothetical Comparison of Stereoisomeric Purity for OOL

| Synthesis Method | Expected Purity of OOL Isomer (before purification) | Potential for Isomeric Byproducts |

| Enzymatic Synthesis | High (>80%) | Low to Moderate (due to acyl migration) |

| Chemical Synthesis | Low (<33%) | High (random distribution of fatty acids) |

Structural and Polymorphic Characteristics of 1,2 Dioleoyl 3 Linoleoyl Rac Glycerol Ool in Crystalline Systems

Identification and Characterization of OOL Polymorphic Forms (α, β', β)

Through in-situ analysis using techniques such as differential scanning calorimetry (DSC) and synchrotron radiation X-ray diffraction (SR-XRD), multiple polymorphic forms of OOL have been identified. nih.gov These forms are designated as α, β'2, and β'1. nih.gov Notably, the β form, which is often the most stable polymorph for many TAGs, has not been observed for OOL under the experimental conditions reported. researchgate.net

The different polymorphic forms of OOL represent distinct energetic states, with stability generally increasing from the α form to the β' forms. The α polymorph is the least stable, characterized by a lower melting point and enthalpy of fusion. aip.orgreddit.com It is considered a metastable form. aip.org The β' forms (β'2 and β'1) are more stable than the α form, with the β'1 polymorph being the most stable form identified for OOL. nih.gov The energetic hierarchy dictates that, given sufficient time and appropriate thermodynamic conditions, the less stable forms will tend to transform into more stable ones. fao.org

The relative stability of these polymorphs is a critical factor in the physical properties of crystalline OOL. More stable polymorphs are generally associated with higher melting points, greater density, and different mechanical properties compared to their less stable counterparts. The absence of the β form in OOL is a notable characteristic, suggesting that the molecular geometry of this asymmetric mixed-acid TAG may hinder the packing efficiency required for the formation of the highly ordered triclinic subcell typical of β polymorphs. researchgate.net

For OOL, the identified polymorphs exhibit the following structural characteristics:

α Form: This polymorph is characterized by a hexagonal subcell packing, which is the least dense arrangement. This is reflected in a single, strong short spacing peak around 4.15 Å. rsc.org

β' Forms (β'2 and β'1): These forms have a more ordered orthorhombic perpendicular subcell packing. This results in two distinct short spacing peaks. For the β'2 form of OOL, characteristic short spacings are observed at approximately 4.34 Å and 4.05 Å. The β'1 form, being more stable, shows a slightly different packing with a key short spacing at about 3.93 Å. researchgate.net

The lamellar organization, indicated by the long spacing, can also vary between polymorphs, reflecting differences in the tilt of the molecules within the crystal lattice. mdpi.com

Below is an interactive data table summarizing the long and short spacing values for the polymorphic forms of OOL.

| Polymorphic Form | Long Spacing (nm) | Short Spacing (nm) |

| α | 4.8 | 0.415 |

| β'2 | 4.8 | 0.434, 0.405 |

| β'1 | 4.8 | 0.452, 0.436, 0.407, 0.393 |

Data sourced from Bayés-García et al. researchgate.net

Crystallization Kinetics and Mechanisms of OOL

The formation of specific OOL polymorphs is a kinetically driven process, heavily influenced by the conditions of crystallization, particularly the cooling rate. nih.gov The crystallization process involves two main stages: nucleation, the initial formation of stable crystalline nuclei, and subsequent crystal growth. rsc.org

The rate at which molten OOL is cooled plays a crucial role in determining which polymorphic form will crystallize. nih.gov This is a common phenomenon in the crystallization of fats and other molecular materials. aip.org

Rapid Cooling: High cooling rates, such as 15°C·min⁻¹, tend to trap the molecules in their least stable α form. nih.govresearchgate.net The rapid temperature drop increases the degree of supercooling, which is the thermodynamic driving force for crystallization, leading to rapid nucleation of the kinetically favored, but thermodynamically less stable, polymorph. aip.org

Slow Cooling: Slower cooling rates, on the other hand, provide the molecules with more time to arrange themselves into more stable configurations. nih.gov Consequently, slower cooling of OOL favors the formation of the more stable β' polymorphs. nih.govresearchgate.net At intermediate to slow cooling rates, a mixture of polymorphs may also be observed.

The relationship between cooling rate and polymorph formation is summarized in the following table:

| Cooling Rate | Predominant Polymorph Formed |

| High (e.g., 15°C·min⁻¹) | α |

| Low to Intermediate (e.g., 0.5°C·min⁻¹ to 2°C·min⁻¹) | β' |

The crystallization of OOL from the melt begins with the formation of small, ordered molecular clusters known as nuclei. rsc.org The rate of nucleation is highly dependent on the degree of supercooling; a greater supercooling (achieved through faster cooling) generally leads to a higher nucleation rate. aip.org This results in the formation of a large number of small crystals.

Following nucleation, these nuclei grow by the progressive addition of more molecules from the melt onto the crystal lattice. rsc.org The rate of crystal growth is also influenced by temperature and the viscosity of the melt. At very high cooling rates, the rapid increase in viscosity can hinder the diffusion of molecules to the growing crystal surface, potentially limiting crystal size. aip.org

In the case of OOL, rapid cooling leads to the rapid nucleation of the α form. nih.govresearchgate.net Slower cooling allows for the nucleation of the more stable β' forms, which may have a higher energy barrier for nucleation but are thermodynamically favored. aip.org The subsequent growth of these nuclei then determines the final size and morphology of the crystals. The interplay between nucleation and growth kinetics under different cooling regimes is what ultimately dictates the polymorphic form and microstructure of the crystallized OOL.

Polymorphic Transformation Pathways of OOL

Once formed, the less stable polymorphic forms of OOL can transform into more stable ones. nih.gov These transformations are governed by thermodynamic and kinetic factors and can occur through different mechanisms, primarily influenced by the heating rate. nih.gov

The observed transformation pathways for OOL are as follows:

Solid-State Transformation: At slower heating rates, the transformation from the β'2 to the more stable β'1 form can occur in the solid state. researchgate.net This involves a rearrangement of the molecules within the crystal lattice without passing through a liquid phase.

Melt-Mediated Transformation: At higher heating rates, a melt-mediated transformation is more common. nih.govresearchgate.net In this process, the less stable polymorph melts, and the more stable form then crystallizes from this melt. For example, when the α form of OOL is heated, it can melt, followed by the crystallization of a more stable β' form. researchgate.net A similar melt-mediated process is observed for the transformation of the β'1 form to the (in other TAGs) more stable β form, although the β form is not observed in OOL. researchgate.net

The specific transformation pathway from the β'2 form upon heating has been described as β'2 → β'1 → liquid. researchgate.net The initial transformation from β'2 to β'1 can be influenced by the preceding cooling rate, suggesting that the initial crystalline state affects the subsequent transformation behavior. researchgate.net The choice between a solid-state and a melt-mediated transformation is often a competition between the rate of heating and the kinetics of the solid-state rearrangement. Rapid heating can provide enough energy for the crystal to melt before a solid-state transformation can occur.

Solid-State Transformations

Solid-state transformations involve the conversion of one polymorphic form to another without the crystalline structure melting. In the case of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL), studies have identified several polymorphic forms, including α, β'2, and β'1. researchgate.netnih.govub.edu The transformation between these forms can be induced by thermal changes.

Research has shown that upon heating, less stable polymorphs of OOL can transform into more stable ones. For instance, a transformation from the β'2 to the β'1 form has been observed. ub.edu The specific pathways and kinetics of these transformations are highly dependent on factors such as the heating rate and the initial crystalline form present. researchgate.netnih.gov

Melt-Mediated Transformations

Melt-mediated transformations occur when a less stable crystalline form melts and then recrystallizes into a more stable form. This process is also observed in the polymorphic behavior of OOL. researchgate.netnih.gov For example, upon heating, the α form of OOL can melt, and from the melt, the more stable β'2 form can crystallize. ub.edu

The rate of heating plays a significant role in determining whether a transformation will occur in the solid state or via a melt-mediated process. researchgate.netnih.gov Slower heating rates may allow for solid-state transformations, while faster rates are more likely to induce melting before a more stable form can nucleate and grow.

Activation Energies Associated with OOL Polymorphic Transitions

The transformation from one polymorphic form to another requires overcoming an energy barrier, known as the activation energy. While specific numerical values for the activation energies of OOL polymorphic transitions are not extensively detailed in the provided search results, the concept is used to analyze the crystallization and transformation behavior of OOL in comparison to other TAGs. researchgate.netnih.gov The rates of transformation are intrinsically linked to these activation energies; a higher activation energy implies a slower transformation rate. The study of these energies helps in understanding why certain polymorphs are favored under specific thermal conditions.

Comparative Polymorphic Behavior of OOL with Other Triacylglycerols (e.g., OOO, POP, PPO)

The polymorphic behavior of OOL exhibits notable differences when compared to other common triacylglycerols.

OOL vs. OOO (Triolein): While OOL has been found to exhibit α, β'2, and β'1 forms, triolein (B1671897) (OOO) can exist in multiple polymorphs including α, β'2, β'1, β2, and β1. researchgate.netnih.govub.edu A key difference is the absence of the most stable β form in OOL, with β' being its most stable polymorph. ub.edu This is a common characteristic for asymmetric mixed-acid TAGs. ub.edu

OOL vs. POP (1,3-Dipalmitoyl-2-oleoyl-glycerol) and PPO (1,2-Dipalmitoyl-3-oleoyl-rac-glycerol): POP is a major component of cocoa butter and is known to have several polymorphic forms, with the β form being crucial for the desirable properties of chocolate. researchgate.netannualreviews.orgresearchgate.net PPO also displays complex polymorphic behavior. ub.eduresearchgate.net In contrast to OOL, both POP and PPO can crystallize in the highly stable β form. The asymmetry in the fatty acid composition of OOL (two oleic acids and one linoleic acid) likely hinders the molecular packing required to form the β polymorph, a behavior also seen in other asymmetric TAGs like PPO, SSO (1,2-distearoyl-3-oleoyl-rac-glycerol), POO (1-palmitoyl-2, 3-oleoyl-rac-glycerol), and SOO (1-stearoyl-2, 3-oleoyl-rac-glycerol). ub.edu

Impact of Thermal Treatment Regimes on OOL Crystalline Structure

Thermal treatments, specifically the rates of cooling and heating, have a profound impact on the resulting crystalline structure of OOL.

Slower cooling and heating rates tend to favor the formation of more stable polymorphic forms. researchgate.netnih.gov For instance, when OOL samples are cooled and heated slowly, larger quantities of the more stable β'1 form are obtained. researchgate.netnih.gov Conversely, rapid cooling and heating rates lead to the formation of less stable polymorphs, such as the α form. researchgate.netnih.gov

The following interactive table summarizes the melting temperatures and enthalpy values for OOL when subjected to different thermal treatments, illustrating the influence of cooling and heating rates on its polymorphic behavior. ub.edu

Note on the table: The transformation to a β form noted in the table from the source data for OOL is unusual given that other statements in the same source indicate β' is the most stable form. This may represent a transient or complex melt-mediated crystallization event under specific conditions. ub.edu

Biological Roles and Physiological Functions of 1,2 Dioleoyl 3 Linoleoyl Rac Glycerol Ool

Role of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in Biological Membrane Dynamics

Triacylglycerols like OOL are not primary structural components of cellular membranes, which are mainly composed of phospholipids (B1166683). However, the fatty acids derived from the hydrolysis of OOL can be incorporated into membrane phospholipids, thereby indirectly influencing the physical properties and functions of the biological membranes.

The fluidity of a cell membrane is critical for its function and is largely determined by the fatty acid composition of its phospholipids. wikipedia.orgkhanacademy.org The incorporation of unsaturated fatty acids, such as oleic acid (a monounsaturated fatty acid) and linoleic acid (a polyunsaturated fatty acid), increases membrane fluidity. nih.govyoutube.com These fatty acids contain double bonds that create "kinks" in their hydrocarbon tails, preventing the phospholipids from packing tightly together. wikipedia.org This increased spacing enhances the lateral movement of lipids and proteins within the membrane. nih.govlipotype.com

A higher concentration of unsaturated fatty acids derived from sources like OOL helps maintain membrane fluidity across a range of temperatures, ensuring the proper functioning of membrane-bound proteins and transport systems. lipotype.com Research on keratinocyte plasma membranes has shown that oleic and linoleic acid are major determinants of changes in membrane viscosity. nih.gov

Table 1: Fatty Acid Composition of OOL and Effect on Membrane Properties

| Fatty Acid Component | Type | Number of Double Bonds | Effect on Membrane Fluidity |

| Oleic Acid | Monounsaturated | 1 | Increases |

| Linoleic Acid | Polyunsaturated | 2 | Increases |

The dynamic and heterogeneous nature of the lipid bilayer is essential for cellular processes. The fatty acid composition influences the thickness, curvature, and lateral organization of the membrane. lipotype.com The presence of unsaturated fatty acids from OOL can influence the formation of specific lipid domains, often called lipid rafts, which are enriched in certain lipids and proteins and serve as platforms for cellular signaling. The flexibility of phospholipids containing polyunsaturated fatty acids is pivotal for processes like membrane fusion and division. lipotype.com By providing these crucial fatty acids, OOL indirectly supports the structural and functional organization of the lipid bilayer. longdom.org

Modulation of Cellular Signaling Pathways by 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

While OOL itself is not considered a primary signaling molecule, its metabolic breakdown products are key players in cellular communication. The metabolism of TAGs is intricately linked with major signaling networks within the cell. nih.govsinobiological.com

The hydrolysis of triacylglycerols is a stepwise process. The removal of one fatty acid from OOL produces a diacylglycerol (DAG). Diacylglycerols are potent second messengers in a variety of signaling pathways. nih.govslideshare.net A key role of DAG is the activation of protein kinase C (PKC), an enzyme that phosphorylates a wide range of cellular proteins, thereby regulating processes such as cell growth, differentiation, and apoptosis. nih.govresearchgate.net

The degradation of TAGs can produce lipid intermediates like phosphatidic acid (PA) and lysophosphatidic acid (LPA), which also act as signaling molecules. nih.govsinobiological.com These molecules can influence pathways controlled by receptors like the peroxisome proliferator-activated receptor-gamma (PPARγ) and the mammalian target of rapamycin (B549165) (mTOR). nih.govsinobiological.com

The fatty acids released from OOL can also be precursors for the synthesis of other bioactive lipids. Linoleic acid is the precursor for the synthesis of arachidonic acid, which in turn is a substrate for the production of eicosanoids (prostaglandins, thromboxanes, and leukotrienes). These molecules are powerful local hormones that regulate inflammation, blood clotting, and immune responses. Fatty acids released from TAG stores can also act as signals themselves, influencing the transcriptional control of gene expression. nih.govsinobiological.com

Table 2: Signaling Molecules Derived from OOL Metabolism

| Precursor | Derived Signaling Molecule(s) | Key Signaling Pathway/Function |

| Triacylglycerol (OOL) | Diacylglycerol (DAG) | Activation of Protein Kinase C (PKC). slideshare.netquora.com |

| Linoleic Acid | Arachidonic Acid, Eicosanoids | Inflammation, Immune Response |

| Fatty Acids (general) | - | Transcriptional control of gene expression. sinobiological.com |

OOL in Cellular Processes and Homeostasis

The primary and most well-understood role of triacylglycerols is in energy metabolism and storage. researchgate.netcreative-proteomics.com By efficiently storing energy in a dense, anhydrous form, TAGs like OOL are critical for maintaining cellular energy balance. researchgate.net

When cellular energy is required, lipases break down stored TAGs into glycerol (B35011) and free fatty acids. libretexts.org The fatty acids can then undergo β-oxidation to produce large amounts of ATP. researchgate.net The glycerol backbone can also enter the glycolysis pathway to be used for energy or for gluconeogenesis. libretexts.org

Advanced Analytical Methodologies for 1,2 Dioleoyl 3 Linoleoyl Rac Glycerol Ool Research

Chromatographic Techniques for OOL Separation and Quantification

Chromatography is a cornerstone of lipid analysis, enabling the separation of individual components from intricate mixtures. For OOL, various chromatographic methods are employed to achieve high-resolution separation and accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of triacylglycerols (TAGs) like OOL. Reversed-phase HPLC (RP-HPLC) is the most common mode used, separating molecules based on their hydrophobicity. waters.com In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. waters.comwikipedia.org The separation of TAGs is influenced by the number of carbons and double bonds in their fatty acid chains. Non-aqueous reversed-phase HPLC (NARP-HPLC) has proven effective for analyzing complex lipid mixtures, such as those containing oleic and linoleic acid esters. researchgate.net This approach allows for the separation of different glyceride classes (mono-, di-, and triglycerides) in a single analytical run. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for determining the fatty acid composition of OOL. While direct analysis of intact TAGs is challenging due to their low volatility, GC-MS is ideal for analyzing the fatty acid methyl esters (FAMEs) produced after hydrolysis and derivatization of the OOL molecule. High-temperature GC is a specific application that allows for the quantification of triacylglycerols. caymanchem.com For analysis, a sample containing OOL would be saponified and then esterified to create the more volatile FAMEs of oleic and linoleic acid. These FAMEs are then separated on a GC column (e.g., a polar capillary column) and detected by a mass spectrometer, which provides definitive identification and quantification based on mass-to-charge ratio and fragmentation patterns. frontiersin.org

Ultra-Performance Liquid Chromatography (UPLC) enhances the resolving power of traditional HPLC by using columns with smaller particle sizes (sub-2 µm), which results in significantly increased resolution, sensitivity, and speed of analysis. researchgate.net When coupled with a Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS), it becomes an exceptionally powerful technique for lipid analysis. eurekaselect.com UPLC-QTOF-MS provides high-resolution separation and highly accurate mass measurements, enabling the precise identification and structural elucidation of OOL and its isomers. nih.gov The TOF-MS component is instrumental in identifying fragmentation patterns, which helps confirm the specific fatty acids and their positions on the glycerol (B35011) backbone. eurekaselect.com This technique is particularly valuable for distinguishing OOL from other TAGs with the same nominal mass in complex biological or food samples.

Table 1: Typical Parameters for UPLC-QTOF-MS Analysis

| Parameter | Specification | Purpose |

| Column | C18 reversed-phase, <2 µm particle size | High-resolution separation based on hydrophobicity. jmb.or.kr |

| Mobile Phase | Gradient of water and organic solvents (e.g., acetonitrile, methanol) with additives like formic acid. jmb.or.kr | Elutes compounds from the column by changing polarity. |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode | Generates charged ions of the analyte for MS detection. |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) | Provides high mass accuracy and resolution for confident compound identification. eurekaselect.com |

| Data Acquisition Range | m/z 50-1500 Da | Covers the expected mass range for intact OOL and its fragments. jmb.or.krnih.gov |

This table presents a generalized set of parameters. Specific conditions may be optimized depending on the sample matrix and analytical goals.

The "rac-" in 1,2-Dioleoyl-3-linoleoyl-rac-glycerol indicates a racemic mixture of stereoisomers. Separating these enantiomers is analytically challenging. While conventional reversed-phase HPLC does not typically separate enantiomers, it can be used to separate diastereomers. nih.gov Therefore, a common strategy involves derivatizing the racemic OOL with a chiral reagent to create a pair of diastereomers. These diastereomeric derivatives, having different physical properties, can then potentially be separated using standard RP-HPLC methods. nih.gov Successful baseline resolution of stereoisomers has been achieved for other types of compounds using RP-HPLC with specific columns and mobile phase compositions, demonstrating the potential of this approach. nih.gov

Spectroscopic Characterization of OOL

Spectroscopic techniques provide information about the molecular structure and physical state of OOL, complementing data from chromatographic analyses.

Triacylglycerols can crystallize into different physical forms known as polymorphs, which have distinct molecular arrangements and, consequently, different physical properties like melting points and stability. spectroscopyonline.com Raman spectroscopy is a powerful, non-destructive vibrational spectroscopy technique used to identify and differentiate these polymorphic forms. nih.govazom.com The Raman spectrum provides a unique fingerprint of a molecule's vibrational modes. spectroscopyonline.com Changes in the crystal lattice structure between polymorphs lead to subtle but measurable shifts in the Raman peaks, particularly in the low-frequency (phonon) region, which is sensitive to the crystal lattice vibrations. nih.gov

Research has shown that OOL exhibits multiple polymorphic forms, identified as α, β'2, and β'1. nih.govresearchgate.net These forms can be identified by their characteristic Raman spectral features. The formation of these polymorphs is influenced by thermal treatments, such as cooling and heating rates. nih.govresearchgate.net For instance, slower cooling and heating rates tend to produce more stable polymorphic forms. nih.gov

Table 2: Identified Polymorphic Forms of OOL

| Polymorphic Form | Stability | Method of Identification |

| α (alpha) | Least stable | Raman Spectroscopy, DSC, SR-XRD. nih.govresearchgate.net |

| β'2 (beta-prime 2) | Intermediate | Raman Spectroscopy, DSC, SR-XRD. nih.govresearchgate.net |

| β'1 (beta-prime 1) | Most stable identified in the study | Raman Spectroscopy, DSC, SR-XRD. nih.govresearchgate.net |

Data sourced from studies on the crystallization and transformation of OOL. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of triacylglycerols (TAGs) like 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL). Both ¹H and ¹³C-NMR provide detailed information regarding the fatty acid composition and their specific positions on the glycerol backbone. researchgate.net

In ¹H-NMR spectroscopy, the proton signals of the glycerol moiety can distinguish between fatty acids at the sn-1,3 and sn-2 positions. researchgate.net The protons at the terminal sn-1 and sn-3 positions of the glycerol backbone typically appear at different chemical shifts than the proton at the central sn-2 position. researchgate.net For OOL, the signals corresponding to the two oleoyl (B10858665) chains at sn-1 and sn-2 and the linoleoyl chain at sn-3 can be identified by analyzing the distinct resonances of the olefinic and allylic protons. The vinylic protons of the oleic acid moieties (one double bond) and the linoleic acid moiety (two double bonds) will exhibit characteristic chemical shifts and coupling patterns, allowing for their differentiation and quantification. researchgate.netuva.nl

¹³C-NMR spectroscopy complements the data from ¹H-NMR by providing information on the carbon skeleton. The carbonyl carbons of the ester linkages at the sn-1,3 and sn-2 positions resonate at slightly different chemical shifts, enabling the determination of the positional distribution of the fatty acids. researchgate.net Furthermore, the chemical shifts of the olefinic carbons can confirm the identity and relative amounts of oleic and linoleic acids in the OOL molecule. researchgate.net While ¹³C-NMR is highly informative, its lower natural abundance and gyromagnetic ratio can make it less sensitive and require longer acquisition times compared to ¹H-NMR. researchgate.net

Interactive Data Table: Typical ¹H-NMR Chemical Shift Regions for Triacylglycerols

| Functional Group | Chemical Shift (ppm) |

| Terminal Methyl Protons (-CH₃) | 0.86 - 0.98 |

| Methylene Protons (-(CH₂)n-) | 1.20 - 1.60 |

| α-Methylene Protons (-CH₂-COO-) | 2.30 - 2.50 |

| Allylic Protons (=CH-CH₂-) | 2.60 - 3.05 |

| Glycerol Backbone Protons (sn-1,3) | 4.15 - 4.30 |

| Glycerol Backbone Proton (sn-2) | 5.10 - 5.26 |

| Olefinic Protons (-CH=CH-) | 5.30 - 6.40 |

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, CID-MS/MS)

Mass spectrometry (MS) is an indispensable tool for the detailed structural characterization of triacylglycerols (TAGs) such as 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL). Electrospray ionization (ESI) is a soft ionization technique commonly used for TAG analysis as it typically produces intact molecular ions, often as adducts with ammonium (B1175870) ([M+NH₄]⁺) or alkali metals like sodium ([M+Na]⁺) or lithium ([M+Li]⁺). nih.govnih.gov

Collision-Induced Dissociation (CID) tandem mass spectrometry (MS/MS) of these precursor ions provides a wealth of structural information. A key fragmentation pathway for TAGs is the neutral loss of one of the fatty acid chains as a free fatty acid. cas.cn By analyzing the masses of the resulting diacylglycerol-like fragment ions, the composition of the fatty acids in the original TAG molecule can be determined. nih.gov

For OOL ([C₅₇H₁₀₂O₆]), which has a molecular weight of 882.45 g/mol , the ESI-MS spectrum would show a prominent ion corresponding to its adduct, for example, [M+NH₄]⁺ at m/z 900.8. In an MS/MS experiment, the fragmentation of this ion would lead to characteristic neutral losses:

Loss of oleic acid (C₁₈H₃₄O₂): A neutral loss of 282.26 Da.

Loss of linoleic acid (C₁₈H₃₂O₂): A neutral loss of 280.24 Da.

The observation of both of these neutral losses would confirm the presence of both oleoyl and linoleoyl moieties. Furthermore, the relative abundance of the fragment ions can sometimes provide information about the position of the fatty acids on the glycerol backbone, although this is not always straightforward. The fragmentation of lithiated adducts ([M+Li]⁺) can be particularly informative for determining the regiospecificity of the fatty acids. nih.gov

Interactive Data Table: Expected MS/MS Fragments for [OOL+NH₄]⁺

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Inferred Fatty Acid |

| 900.8 | Oleic Acid + NH₃ | 601.5 | Oleoyl |

| 900.8 | Linoleic Acid + NH₃ | 603.5 | Linoleoyl |

Calorimetric and Diffraction Techniques in OOL Polymorphic Research

The study of polymorphism, the ability of a substance to exist in multiple crystalline forms, is crucial for understanding the physical properties of lipids like OOL. A combination of calorimetric and diffraction techniques is often employed for this purpose.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a primary technique for investigating the thermal behavior and polymorphic transitions of OOL. nih.gov DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of transition temperatures (onset, peak, and endset) and the enthalpy changes (ΔH) associated with events like crystallization and melting. nasa.gov

Research on OOL has shown that its polymorphic behavior is highly dependent on the thermal history, particularly the cooling and heating rates. researchgate.netub.edu When cooled and heated at different rates, OOL exhibits multiple polymorphic forms, identified as α, β'₂, and β'₁. researchgate.netub.eduresearchgate.net Slower cooling and heating rates tend to favor the formation of the more stable β'₁ form, while faster rates can trap the less stable α and β'₂ polymorphs. researchgate.netub.edu The DSC thermograms reveal distinct endothermic and exothermic peaks corresponding to the melting and crystallization of these different forms, as well as solid-state transformations between them. researchgate.net

Interactive Data Table: DSC Data for OOL Polymorphic Transitions

| Cooling Rate (°C/min) | Heating Rate (°C/min) | Transition | Onset Temperature (°C) |

| 15 | 15 | Crystallization (α) | -45.7 |

| 15 | 15 | Melting (α) | -34.1 |

| 2 | 15 | Crystallization (β'₂) | -31.3 |

| 2 | 15 | Melting (β'₂) | -18.7 |

| 0.5 | 15 | Crystallization (β'₁) | -29.8 |

| 0.5 | 15 | Melting (β'₁) | -17.5 |

Data adapted from Bayés-García et al. (2013) researchgate.net

Synchrotron Radiation X-ray Diffraction (SR-XRD) for Crystalline Structure

Synchrotron Radiation X-ray Diffraction (SR-XRD) is a high-resolution technique used to obtain detailed information about the crystalline structure of OOL's polymorphs. researchgate.netresearchgate.net The high intensity of synchrotron radiation allows for in-situ and time-resolved measurements, making it possible to monitor structural changes as they occur during thermal treatments. nih.govmicroscopyu.com

For OOL, SR-XRD has been instrumental in identifying the α, β'₂, and β'₁ forms. researchgate.netub.edu For instance, the β'₁ form is characterized by specific wide-angle X-ray diffraction (WAXD) peaks at d-spacings of approximately 0.452 nm, 0.436 nm, 0.407 nm, and 0.393 nm. researchgate.net The absence of a peak around 0.458 nm, which is characteristic of the triclinic subcell of the β form, indicates that this highly stable polymorph does not readily form for OOL under the studied conditions. researchgate.net

Interactive Data Table: Characteristic SR-XRD Short-Spacing for OOL Polymorphs

| Polymorphic Form | Subcell Packing | Characteristic d-spacing (nm) |

| α | Hexagonal | ~0.415 |

| β'₂ | Orthorhombic Perpendicular | ~0.42, ~0.38 |

| β'₁ | Orthorhombic Perpendicular | ~0.45, ~0.43, ~0.40, ~0.39 |

Data adapted from Bayés-García et al. (2013) researchgate.net

Thermo-Optical Polarized Light Microscopy (TOM) for Microstructural Changes

Thermo-Optical Polarized Light Microscopy (TOM), also known as Polarized Light Microscopy (PLM) with a temperature-controlled stage, is a valuable technique for visually observing the microstructural changes that occur during the polymorphic transitions of OOL. bioscientifica.comresearchgate.net This method utilizes polarized light to enhance the contrast of birefringent (anisotropic) materials like crystalline fats. ckisotopes.comisotope.com As OOL crystallizes from its molten (isotropic) state, it forms crystals that interact with polarized light, appearing bright against a dark background when viewed between crossed polarizers.

By coupling the microscope with a thermal stage, the crystallization and melting processes can be observed in real-time as the temperature is precisely controlled. This allows for the direct visualization of changes in crystal morphology, size, and organization as OOL transitions between its α, β'₂, and β'₁ polymorphic forms. researchgate.net For example, the initial formation of small, spherulitic crystals characteristic of the α-form can be observed upon rapid cooling. researchgate.net Subsequent heating may reveal the transformation of these crystals into the more defined, needle-like structures often associated with β' forms. researchgate.net TOM provides a visual complement to the data obtained from DSC and SR-XRD, offering insights into the kinetics and spatial aspects of polymorphic transformations.

Application of Isotopic Labeling in OOL Metabolic and Mechanistic Studies

Isotopic labeling is a powerful methodology for tracing the metabolic fate of molecules like OOL in biological systems. This technique involves replacing one or more atoms in the OOL molecule with their stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). cas.cn These labeled molecules are chemically identical to their unlabeled counterparts and are processed through the same metabolic pathways.

By introducing labeled OOL or its precursors (e.g., ¹³C-oleic acid, ¹³C-linoleic acid, or ¹³C-glycerol) into an in vitro or in vivo system, researchers can track the movement of the isotopic label into various downstream metabolites using mass spectrometry. This allows for the elucidation of metabolic and mechanistic pathways involving OOL.

Key applications of isotopic labeling in the study of OOL could include:

Tracking Digestion and Absorption: Labeled OOL can be administered to trace its hydrolysis into fatty acids and monoacylglycerols in the gut, and their subsequent absorption and re-esterification into new triglycerides in intestinal cells.

Investigating Inter-organ Transport: The appearance of the isotopic label in the triglycerides of different lipoprotein fractions (e.g., chylomicrons, VLDL) in the bloodstream can reveal how OOL-derived fatty acids are transported between tissues like the intestine, liver, and adipose tissue.

Elucidating Metabolic Conversion: Researchers can determine the extent to which the oleoyl and linoleoyl moieties of OOL are elongated, desaturated, or oxidized for energy production (beta-oxidation) by tracking the isotopic label into other fatty acids or metabolic end-products.

Quantifying Metabolic Flux: By using steady-state infusion of labeled precursors and analyzing the isotopic enrichment in OOL and other lipids over time, it is possible to quantify the rates of OOL synthesis, breakdown, and turnover.

This approach provides dynamic information about the metabolic processes that OOL undergoes, which cannot be obtained from simply measuring the static concentrations of lipids.

Theoretical and Computational Studies of 1,2 Dioleoyl 3 Linoleoyl Rac Glycerol Ool

Molecular Modeling of OOL Conformations and Interactions

Molecular modeling of triacylglycerols (TAGs) such as OOL is essential for understanding their physical properties and biological functions. The conformation of a TAG molecule is determined by the spatial arrangement of its glycerol (B35011) backbone and the three fatty acid chains. Due to the flexibility of the acyl chains, a TAG molecule can adopt numerous conformations.

Computational studies have identified two predominant conformations for TAGs: the "tuning fork" (TAG2:1 type) and the "chair" (TAG3 type). In the TAG2:1 conformation, two acyl chains are oriented in one direction while the third points in the opposite direction. In the TAG3 conformation, all three acyl chains are aligned in the same direction nih.gov. Experimental evidence suggests that TAGs often form lamellar phases with individual molecules adopting the TAG2:1 conformation nih.gov. Molecular dynamics (MD) simulations are used to study the preferred structures and their stability. For instance, simulations of similar triglycerides like trioleoylglycerol (TOG) have shown that the TAG2:1 conformation is more prevalent, irrespective of the starting conformation in the simulation nih.gov.

These simulations often employ advanced force fields within molecular mechanics frameworks, such as AMBER (Advanced Model Building with Energy Refinement), to calculate the potential energy of the system and predict molecular behavior nih.gov. The glycerol backbone itself can adopt different conformations, which are influenced by the surrounding solvent properties. For the related molecule 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), MD simulations revealed three distinct conformations around the glycerol C1-C2 bond, with their populations shifting based on the dielectric constant of the solvent elsevierpure.com. Similar principles apply to OOL, where the interactions between the oleoyl (B10858665) and linoleoyl chains and their surrounding environment dictate the most stable molecular shapes.

The table below summarizes the key conformational types of triacylglycerols studied through molecular modeling.

| Conformation Type | Description | Prevalence |

| TAG2:1 ("Tuning Fork") | Two acyl chains are parallel, while the third is oriented in the opposite direction. | More prevalent in lamellar phases nih.gov. |

| TAG3 ("Chair") | All three acyl chains are aligned in the same direction. | A possible, though often less stable, conformation nih.gov. |

Simulation of OOL Crystalline Packing and Phase Behavior

The physical properties of fats and oils are largely determined by the way their constituent TAG molecules pack into a crystalline lattice. This packing, known as polymorphism, involves different crystal structures with varying degrees of stability. Computational simulations, in conjunction with experimental techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC), are crucial for understanding the phase behavior of OOL.

Studies on the crystallization of pure OOL have identified multiple polymorphic forms, specifically the α, β'2, and β'1 forms. The most stable polymorph observed for OOL is the β' form nih.govub.edu. This is a common characteristic for asymmetric mixed-acid TAGs ub.edu. The formation of these polymorphs is kinetically driven and highly dependent on thermal treatments, such as cooling and heating rates.

α (Alpha) form: This is the least stable polymorph, typically formed upon rapid cooling from the melt. It has a hexagonal chain packing.

β' (Beta-prime) form: This form has intermediate stability and an orthorhombic perpendicular chain packing. For OOL, two distinct β' forms (β'2 and β'1) have been identified nih.govub.edu.

β (Beta) form: This is generally the most stable polymorph for many TAGs, characterized by a triclinic parallel chain packing. However, β forms have not been observed for pure OOL under the studied conditions ub.edu.

Simulations and experimental data show that slower cooling and heating rates tend to produce more stable polymorphs, such as the β'1 form of OOL. Conversely, rapid thermal treatments favor the formation of less stable forms like α and β'2 nih.govub.edu. Polymorphic transformations can occur either in the solid state or through a process called melt-mediation, where a less stable form melts before a more stable form crystallizes nih.govub.edu.

The following table presents the identified polymorphic forms of OOL and their characteristics.

| Polymorphic Form | Relative Stability | Conditions of Formation | Transformation Pathway |

| α | Least Stable | Rapid cooling | Transforms to β' upon heating nih.govub.edu. |

| β'2 | Intermediate | Formed during heating or slower cooling nih.govub.edu. | Can transform to β'1 nih.govub.edu. |

| β'1 | Most Stable (Observed) | Slow cooling and heating rates nih.govub.edu. | The most stable form identified for OOL ub.edu. |